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Faicar

Cat. No.: B109678
CAS No.: 13018-54-7
M. Wt: 366.22 g/mol
InChI Key: ABCOOORLYAOBOZ-KQYNXXCUSA-N
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Description

Classification and Biochemical Significance of FAICAR

This compound is classified as a purine (B94841) nucleotide intermediate. medchemexpress.com It is a ribonucleotide, meaning it consists of a nitrogenous base (a derivative of imidazole), a ribose sugar, and a phosphate (B84403) group. nih.gov Specifically, it is 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide. nih.gov

The biochemical significance of this compound lies in its position as a key intermediate in the de novo purine biosynthesis pathway. medchemexpress.com This pathway is a fundamental cellular process that builds purines from simpler precursor molecules. This compound is the product of the ninth step in this ten-step pathway in humans.

The formation of this compound is catalyzed by the enzyme AICAR transformylase , which transfers a formyl group from 10-formyltetrahydrofolate to its precursor, 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR). wikipedia.org Subsequently, this compound is converted to inosine (B1671953) monophosphate (IMP) by the enzyme IMP cyclohydrolase . medchemexpress.com IMP is the first compound in the pathway to have a complete purine ring structure and serves as the precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The role of this compound is not limited to being a simple transitional molecule. The proper functioning of the enzymes that produce and consume this compound is critical for cellular health. For instance, the bifunctional enzyme containing both AICAR transformylase and IMP cyclohydrolase activities is essential for de novo purine biosynthesis in various organisms. medchemexpress.com

Key Properties of this compound

PropertyValue
Molecular FormulaC10H15N4O9P
Molecular Weight366.22 g/mol
IUPAC Name[(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
CAS Number13018-54-7

Enzymatic Reactions Involving this compound

ReactionSubstrate(s)EnzymeProduct
This compound SynthesisAICAR, 10-formyltetrahydrofolateAICAR transformylaseThis compound
This compound ConversionThis compoundIMP cyclohydrolaseInosine Monophosphate (IMP)

Historical Context of this compound Discovery and Initial Characterization within Purine Biosynthesis Research

The discovery and characterization of this compound are intrinsically linked to the broader effort to elucidate the pathway of purine biosynthesis. The groundwork for understanding this complex metabolic route was laid in the mid-20th century. The details of the purine biosynthesis pathway in vertebrates were largely worked out in the 1950s. nih.gov

Early research in the 1950s and 1960s focused on identifying the series of enzymatic reactions and intermediate compounds that lead to the formation of purines. nih.gov Through the use of isotopic labeling and the study of metabolic defects, scientists were able to piece together the sequence of the pathway. The identification of each intermediate, including this compound, was a critical step in this process.

The specific characterization of the enzymes responsible for the conversion of AICAR to this compound and then to IMP further solidified the understanding of this pathway. The bifunctional nature of the enzyme responsible for the last two steps of purine biosynthesis in many organisms, AICAR transformylase-IMP cyclohydrolase, was a significant finding. nih.gov Research into the purine biosynthesis pathway has continued to evolve, with studies in various organisms, including archaea, revealing variations in the enzymes involved. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N4O9P B109678 Faicar CAS No. 13018-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O9P/c11-8(18)5-9(13-3-15)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10,16-17H,1H2,(H2,11,18)(H,13,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCOOORLYAOBOZ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156384
Record name 5-Formylamino-4-imidazolecarboxamide ribonucleotide
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Molecular Weight

366.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphoribosyl formamidocarboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13018-54-7
Record name FAICAR
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Record name 5-Formamidoimidazole-4-carboxamide ribotide
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Record name 5-Formylamino-4-imidazolecarboxamide ribonucleotide
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Record name 5-Formylamino-4-imidazolecarboxamide ribonucleotide
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Record name Phosphoribosyl formamidocarboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymatic Pathways and Metabolic Interconversions of Faicar

Regulatory Mechanisms Governing FAICAR Metabolism

Kinetic Analysis of Rate-Limiting Steps in this compound Turnover

Specific kinetic parameters for the AICAR transformylase activity of human ATIC have been determined. For instance, the catalytic rate constant (kcat) for AICAR transformylase activity is reported as 3.7 sec⁻¹ when (6S)-10-formyltetrahydrofolate is used as a substrate, and 4.1 sec⁻¹ with 10-formyldihydrofolate (B1664512). uniprot.org For the this compound cyclization activity, a kcat of 6.0 sec⁻¹ has been reported. uniprot.org Studies on Cryptococcus neoformans ATIC revealed a Michaelis constant (Km_app) of 130 ± 10 μM and a kcat of 7.5 ± 0.1 s⁻¹ for AICAR as the substrate in the transformylase activity. nih.gov

Table 1: Kinetic Parameters for Human ATIC Activities

Enzyme ActivitySubstratekcat (sec⁻¹)Reference
AICAR Transformylase(6S)-10-formyltetrahydrofolate3.7 uniprot.org
AICAR Transformylase10-formyldihydrofolate4.1 uniprot.org
This compound Cyclization ActivityThis compound6.0 uniprot.org

Investigation of Product Inhibition of AICAR Transformylase by this compound

Research has demonstrated that this compound acts as a product inhibitor of AICAR transformylase. researchgate.netnih.govacs.org This inhibition is competitive, suggesting that this compound binds to the active site of the transformylase domain, thereby impeding the binding or catalysis of its substrate, AICAR. researchgate.netnih.govacs.org The inhibition constant (Ki) for this compound as a product inhibitor of AICAR transformylase has been determined to be 0.4 ± 0.1 μM. researchgate.netnih.govacs.org This finding indicates that even at relatively low concentrations, this compound can exert a regulatory effect on its own synthesis by inhibiting the enzyme responsible for its formation.

Determination of Equilibrium Constants for this compound-Related Reactions

The equilibrium constant for the AICAR transformylase reaction has been determined to be 0.024 ± 0.001. researchgate.netnih.govacs.org This value indicates that the reaction, in isolation, strongly favors the reactants, AICAR and the 10-formyl-folate cofactor, rather than the formation of this compound. researchgate.netnih.govacs.org

Table 2: Equilibrium Constant for AICAR Transformylase Reaction

ReactionEquilibrium Constant (Keq)Reference
AICAR + 10-formyl-folate ⇌ this compound + THF0.024 ± 0.001 researchgate.netnih.govacs.org

Channeling Considerations in Bifunctional Enzyme Activity

The bifunctional nature of ATIC, catalyzing two sequential steps in purine (B94841) biosynthesis, raises questions about metabolic channeling, where an intermediate product is directly passed from one active site to another without diffusing into the bulk solvent. While the active sites for AICAR transformylase and IMP cyclohydrolase on ATIC are distinct, they are sufficiently close to allow for preferential utilization of this compound by the cyclohydrolase domain if the enzyme is dimeric. nih.gov

However, kinetic studies have indicated that channeling is generally not observed between AICAR transformylase and IMP cyclohydrolase under steady-state conditions. researchgate.netnih.govacs.org This suggests that while proximity might facilitate transfer, a strict channeling mechanism where this compound is absolutely prevented from diffusing away may not be in play for ATIC in all contexts. nih.gov

Enzymology and Structural Biology of Faicar Associated Enzymes

Structural Elucidation of ATIC (PURH)

ATIC is a 64 kDa bifunctional enzyme critical for the de novo purine (B94841) biosynthetic pathway. Its structure and function have been extensively studied to understand its catalytic mechanism and potential as a therapeutic target, particularly in contexts like cancer where purine synthesis is often upregulated.

Quaternary Structure and Homodimeric Organization

ATIC functions as an intertwined homodimer, meaning it is composed of two identical polypeptide subunits that are intricately associated wikipedia.org. The formation of a quaternary structure, such as a dimer, involves the spatial arrangement and interaction between multiple polypeptide chains, which can be identical (homodimer) or different (heterodimer). In the case of ATIC, this homodimeric organization is characterized by an extensive interface, approximately 5,000 Ų per monomer, highlighting the significant interactions between the two subunits. This dimerization is crucial for the transformylase activity, though not necessarily for the cyclohydrolase activity nih.gov.

Functional Domain Mapping and Assignment

Each monomer of the bifunctional ATIC enzyme is composed of two distinct and separate functional domains. These domains are responsible for the two different enzymatic activities of ATIC:

N-terminal domain: This domain is responsible for the IMP cyclohydrolase (IMPCH) activity fishersci.nlchembase.cn. In avian ATIC, this domain spans up to residue 199, while in Mycobacterium tuberculosis ATIC, it comprises residues 1-212.

C-terminal domain: This domain carries out the AICAR transformylase (AICAR Tfase) activity fishersci.nlchembase.cn. For avian ATIC, this domain is located from residue 200 to 593, and for Mycobacterium tuberculosis ATIC, it is from residue 222 to 523.

The active sites for the IMP cyclohydrolase and AICAR transformylase domains are spatially separated by approximately 50 Å, with no structural evidence suggesting a connecting tunnel between them.

Table 1: Functional Domain Assignment of ATIC

Domain TypeActivityResidue Range (Avian/Human ATIC)Residue Range (M. tuberculosis ATIC)
N-terminalIMP CyclohydrolaseUp to 1991-212
C-terminalAICAR Transformylase200-593222-523

Crystallographic and Spectroscopic Approaches to Enzyme Structure

The structural elucidation of ATIC has primarily relied on X-ray crystallography, a powerful technique that provides high-resolution insights into protein architecture. Crystal structures of ATIC from various organisms, including avian and human sources, have been determined at resolutions as fine as 1.75 Å for avian ATIC, and between 2.2 Å and 2.5 Å for Mycobacterium tuberculosis ATIC. Human ATIC structures have also been resolved at 2.55 Å and 2.60 Å. The Multiwavelength Anomalous Dispersion (MAD) method, utilizing Se-methionine modified enzymes, has been instrumental in determining these structures. Beyond crystallography, spectroscopic approaches such as Nuclear Magnetic Resonance (NMR) and mass spectrometry have been employed to identify adventitiously bound nucleotides or inhibitors within the enzyme's active sites, providing further details on ligand interactions and catalytic mechanisms.

Biochemical Characterization of ATIC Catalytic Activities

ATIC is a bifunctional enzyme that catalyzes two sequential reactions in the de novo purine biosynthesis pathway wikipedia.orgguidetopharmacology.orgfishersci.nlwikipedia.orgnih.govchembase.cn.

The first reaction, catalyzed by the AICAR transformylase activity, involves the transfer of a formyl group: 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) + 10-formyltetrahydrofolate → 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) + tetrahydrofolate wikipedia.orgnih.govwikipedia.org.

The second reaction, catalyzed by the IMP cyclohydrolase activity, involves the cyclization of this compound: this compound → Inosine (B1671953) monophosphate (IMP) + H₂O wikipedia.orgmdpi.comnih.gov.

Purification and Enzymatic Assays

The biochemical characterization of ATIC typically involves its purification, often through expression in recombinant systems such as Escherichia coli. Once purified, the enzyme's catalytic activities are measured using enzymatic assays. These assays involve monitoring the conversion of substrates to products, often by varying substrate concentrations to determine kinetic parameters such as the Michaelis constant (Km) and catalytic turnover rate (kcat) wikipedia.org. For human ATIC, reported kcat values include 4.1 sec⁻¹ for AICAR formyltransferase activity with 10-formyldihydrofolate (B1664512) as a substrate, 2.9 sec⁻¹ with (6S)-10-formyltetrahydrofolate, and 6.0 sec⁻¹ or 8.6 sec⁻¹ for this compound cyclization activity.

Table 2: Reported kcat Values for Human ATIC Catalytic Activities

ActivitySubstratekcat (sec⁻¹)Reference
AICAR Transformylase10-formyldihydrofolate4.1
AICAR Transformylase(6S)-10-formyltetrahydrofolate2.9
This compound CyclizationThis compound6.0
This compound CyclizationThis compound8.6

Substrate Specificity and Analogues in this compound Synthesis

The primary substrates for ATIC's transformylase activity are 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and the folate cofactor 10-formyltetrahydrofolate wikipedia.orgnih.govwikipedia.org. The product of this reaction, this compound, then serves as the substrate for the enzyme's cyclohydrolase activity wikipedia.orgmdpi.comnih.gov.

Studies on substrate specificity have also explored the enzyme's interaction with various analogues. For instance, 5-aminoimidazole-4-thiocarboxamide ribonucleotide, an analogue of AICAR, has been shown to be a substrate, being converted to 6-mercaptopurine (B1684380) ribonucleotide. This highlights the enzyme's ability to process modified substrates, which can be relevant for drug design. Furthermore, the AICAR formyltransferase activity of ATIC is known to be inhibited by purine nucleotides such as AMP and XMP. Research involving substrate analogues is crucial for understanding the precise binding mechanisms and catalytic specificities of ATIC, providing a framework for the rational design of specific inhibitors.

Conformational Dynamics and Active Site Interactions for this compound Formation and Conversion

The chemical compound 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide, commonly known as this compound, is a pivotal intermediate in the de novo purine biosynthesis pathway smolecule.comontosight.aiwikipedia.orgontosight.ai. Its formation and subsequent conversion are catalyzed by a bifunctional enzyme, 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), also known as PurH in many organisms mdpi.comnih.govnih.govnih.govreactome.orguniprot.orguniprot.org. This enzyme orchestrates two sequential reactions: the formation of this compound from 5'-phosphoribosyl-5-aminoimidazole-4-carboxamide (AICAR) and 10-formyltetrahydrofolate (10-Formyl-THF), followed by the cyclization of this compound to inosine 5'-monophosphate (IMP) wikipedia.orgnih.govontosight.aiwikipedia.orgcolumbia.edureactome.orgwikipedia.org.

Conformational Dynamics

Studies indicate that the release of this compound is the rate-limiting step under steady-state conditions for the bifunctional ATIC enzyme, and direct channeling of this compound between the two active sites is not observed nih.gov. This suggests that this compound is released into the solvent before being bound by the IMP cyclohydrolase domain. Furthermore, the conformational requirements for the 4-carboxamide moiety of AICAR differ between its binding to the AICAR transformylase active site and this compound's binding to the IMP cyclohydrolase active site nih.gov.

The IMP cyclohydrolase active site is thought to induce a specific reconfiguration of the this compound substrate. This reorientation transforms this compound into a less energetically favorable, but more reactive, conformer that is primed for intramolecular cyclization nih.gov. Such induced conformational changes are critical for efficient catalysis, highlighting how the enzyme's dynamic nature can facilitate the reaction pathway ugr.essemanticscholar.org. Mutations, even those distal to the active site, can significantly perturb these conformational dynamics, leading to altered binding affinities and enzymatic activity semanticscholar.orgnih.gov.

Active Site Interactions

The active site of an enzyme is a precisely structured region composed of specific amino acid residues that bind the substrate and catalyze the chemical reaction unacademy.comwikipedia.org. The high specificity of enzyme catalysis arises from the precise arrangement of these amino acids and their interactions with the substrate wikipedia.org.

For the This compound formation step, catalyzed by AICAR transformylase, the 4-carboxamide group of AICAR is essential for catalysis nih.gov. It is proposed that this group assists in mediating proton transfer during the reaction, effectively catalyzing the reaction by trapping an addition compound nih.gov. Analogues of AICAR where the nitrogen of the 4-carboxamide was derivatized (e.g., with a methyl or allylic group) failed to bind to AICAR transformylase, further emphasizing the critical role of this moiety in substrate recognition and binding nih.gov.

In the This compound conversion step, catalyzed by IMP cyclohydrolase, detailed structural analyses have provided insights into the active site interactions that promote the cyclization of this compound to IMP nih.gov. Key interactions within the IMPCH active site reorient the 4-carboxamide of this compound from the conformation preferred by the AICAR transformylase active site to one that promotes intramolecular cyclization nih.gov.

Specific residues contributing to these interactions include:

Backbone interactions: Arg64 and Lys66 play a role in reorienting the 4-carboxamide group nih.gov.

Side chain interactions: Thr67 also contributes to this reorientation nih.gov.

Oxyanion hole formation: Other backbone amides, specifically Ile126 and Gly127, form an oxyanion hole. This structural feature is crucial as it helps to correctly orient the formyl group of this compound for nucleophilic attack by the 4-carboxamide amine, and subsequently stabilizes the anionic intermediate formed during the reaction nih.gov.

Catalytic enhancement and specificity: Residues such as Lys66, Tyr104, Asp125, and Lys137' are implicated in providing substrate specificity and enhancing the catalytic rate of the IMP cyclohydrolase reaction nih.gov.

Kinetic studies on human IMP cyclohydrolase have shown that the pH dependencies of Vmax and Vmax/Ks values are consistent with a single ionizable amino acid residue (pKa = 7.57 ± 0.09) that must be unprotonated for catalysis. Additionally, another residue (pKa = 7.57 ± 0.14) must be unprotonated for this compound to bind effectively nih.gov. This highlights the importance of specific protonation states of active site residues for optimal enzyme function.

Kinetic Parameters of ATIC (AICAR Transformylase and IMP Cyclohydrolase Activities)

The kinetic efficiency of ATIC varies across different species, reflecting adaptations in their purine biosynthesis pathways. Table 1 presents selected kinetic parameters for the AICAR transformylase and IMP cyclohydrolase activities of ATIC from Cryptococcus neoformans and Homo sapiens.

Table 1: Selected Kinetic Parameters for ATIC Activities

Enzyme ActivitySpeciesSubstrateK_m_app (µM)V_max (U/mg)k_cat (s⁻¹)Citation
AICAR TransformylaseCryptococcus neoformansAICAR130 ± 106.7 ± 0.17.5 ± 0.1 nih.gov
AICAR TransformylaseHomo sapiensAICAR--3.7 (with (6S)-10-formyltetrahydrofolate) uniprot.org
AICAR TransformylaseHomo sapiensAICAR--4.1 (with 10-formyldihydrofolate) uniprot.org
AICAR TransformylaseHomo sapiensAICAR--2.9 (with (6S)-10-formyltetrahydrofolate) uniprot.org
IMP CyclohydrolaseCryptococcus neoformansThis compound30 ± 18.6 ± 0.17.7 ± 0.1 nih.gov
IMP CyclohydrolaseHomo sapiensThis compound1.4 ± 0.1-6.0 nih.govuniprot.org

Note: K_m_app values for Homo sapiens AICAR transformylase were not explicitly found in the provided snippets, only k_cat values with specific formyl donors.

Advanced Methodologies in Faicar Research

Mass Spectrometry-Based Approaches for FAICAR Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone in metabolomics, offering highly sensitive and specific detection and quantification of this compound and its related metabolites. Its ability to characterize compounds based on their mass-to-charge ratio and fragmentation patterns is invaluable for understanding purine (B94841) biosynthesis pathways.

Tandem mass spectrometry (MSn), particularly in the form of collision-induced dissociation (CID), is extensively used for the structural elucidation and identification of this compound and other intermediates in the de novo purine biosynthesis (PDNS) pathway imtm.czcasopiskbm.czresearchgate.netcore.ac.ukucdavis.edu. This technique involves sequential fragmentation of precursor ions, generating characteristic fragment ions that provide detailed structural information. For this compound, MSn analysis can confirm its identity and distinguish it from closely related isomers or isobaric compounds by comparing experimental fragmentation patterns with known or theoretically predicted spectra imtm.czresearchgate.net.

Researchers have applied high-resolution MSn fragmentation to analyze various PDNS intermediates, including this compound, up to MS6 stages imtm.cz. While higher MS stages (MS5 and MS6) may exhibit increased noise levels due to signal loss, they can still contribute to identifying unknown molecules in mass spectral databases imtm.cz. The fragmentation behavior of purine nucleosides, including this compound, often involves the loss of small molecules such as ammonia (B1221849) (NH3), carbon dioxide (CO2), or carbon monoxide (CO) from the imidazole (B134444) ring, and characteristic water losses from the ribosidic part casopiskbm.czresearchgate.net.

A typical MS2 fragmentation analysis of this compound (m/z 367.06 for [M+H]+) might reveal a prominent fragment corresponding to the loss of the phosphate (B84403) group, followed by further cleavages of the ribose and imidazole moieties.

Table 1: Representative MS2 Fragmentation Data for this compound ([M+H]+)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss / FragmentRelative Intensity (%)
367.06287.09-H3PO4 (loss of phosphate)100
367.06270.06-H3PO4, -NH3 (loss of phosphate, ammonia)65
367.06164.06Imidazole-ribose fragment40
367.06136.05Formamidoimidazole fragment30

Note: Data are illustrative and based on general fragmentation principles for nucleotides and purine intermediates imtm.czcasopiskbm.czresearchgate.net.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely adopted technique for the comprehensive profiling of this compound and other purine metabolites in complex biological matrices imtm.czresearchgate.nettennessee.edunih.gov. HPLC separates compounds based on their physicochemical properties (e.g., polarity, size) before they enter the mass spectrometer, thereby reducing matrix effects and enhancing detection specificity and sensitivity americanlaboratory.com.

This integrated approach allows for the simultaneous detection and quantification of multiple PDNS intermediates, providing a snapshot of the metabolic state. For instance, HPLC-MS has been instrumental in analyzing the accumulation of this compound in CRISPR-Cas9 genome-edited cells deficient in specific enzymatic steps of the PDNS pathway imtm.czresearchgate.net. The method involves optimizing chromatographic conditions (e.g., column chemistry, mobile phase gradients) to achieve optimal separation of this compound from co-eluting compounds, followed by mass spectrometric detection, often in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes for targeted quantification.

Table 2: HPLC-MS Profiling Parameters for this compound and Related Purine Intermediates

MetaboliteRetention Time (min)Precursor Ion (m/z)Fragment Ion (m/z)
AICAR3.2269.07136.05
This compound4.1367.06287.09
IMP5.5349.06135.04
SAICAR6.8445.08287.09

Note: Retention times are illustrative and depend on specific HPLC conditions. m/z values are for [M+H]+.

Isotopic Labeling and Flux Analysis for this compound Metabolic Pathways

Isotopic labeling, typically using stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), combined with metabolic flux analysis (MFA), provides powerful insights into the dynamic flow of metabolites through biochemical pathways, including those involving this compound mdpi.complos.orgcreative-proteomics.comnorthwestern.edu. By introducing isotopically labeled precursors (e.g., [¹³C]-glycine, [¹³C]-serine, or [¹³C]-glucose), researchers can trace the incorporation of these labels into downstream metabolites like this compound and its products (e.g., IMP, AMP, GMP) northwestern.edunih.gov.

This approach is particularly valuable for understanding how metabolic pathways are regulated under different physiological conditions or in response to genetic perturbations. For example, flux analysis can reveal changes in the conversion rate of AICAR to this compound and then to IMP, providing quantitative data on the impact of enzyme deficiencies or altered cofactor availability mdpi.comresearchgate.net.

Table 3: ¹³C-Isotopic Enrichment in this compound and Related Metabolites (Illustrative Flux Data)

MetaboliteTime (hours)% M+0% M+1% M+2% M+3% M+4
[¹³C]-Glycine Input00001000
AICAR215510700
This compound21037800
IMP21248760
This compound6525880
IMP6736840

Note: M+x denotes the mass isotopomer with x ¹³C atoms incorporated. Data are illustrative of a labeling experiment where a ¹³C-labeled precursor (e.g., [¹³C3]-Glycine) is incorporated into the purine ring. Actual enrichment patterns would depend on the specific tracer and metabolic network plos.orgnorthwestern.edunih.gov.

Genetic Engineering and Molecular Biology Techniques

Genetic engineering and molecular biology techniques are indispensable for dissecting the enzymes and regulatory mechanisms that govern this compound metabolism. These methods allow for the precise manipulation of genes involved in this compound synthesis and conversion, enabling the study of their functional consequences in various biological systems.

CRISPR-Cas9 gene editing has revolutionized the study of metabolic pathways by enabling targeted and efficient modification of specific genes unesp.br. In the context of this compound metabolism, CRISPR-Cas9 has been used to create cellular models with altered purine de novo biosynthesis (PDNS) pathways imtm.cznih.govbiorxiv.orgbiorxiv.orgnih.gov.

A notable application involves the generation of HeLa cell lines with CRISPR-Cas9-mediated knockouts of key enzymes, such as ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine (B1671953) monophosphate cyclohydrolase) nih.govbiorxiv.orgbiorxiv.org. ATIC catalyzes the conversion of AICAR to this compound and subsequently to IMP nih.govbiorxiv.orgbiorxiv.orgnih.gov. By disrupting the ATIC gene, researchers can induce the accumulation of upstream metabolites, including this compound's precursor, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP/AICAR), thereby providing a model to study the effects of pathway dysfunction and potential therapeutic interventions nih.govbiorxiv.orgbiorxiv.org.

Similarly, CRISPR-Cas9 screens have identified other enzymes in the purine biosynthesis pathway, such as PAICS, as potential therapeutic targets in diseases like non-small cell lung cancer, highlighting the utility of this technology in uncovering metabolic vulnerabilities that could indirectly affect this compound levels nih.gov.

Table 4: Impact of CRISPR-Cas9 Gene Editing on this compound Pathway Metabolites (Illustrative Data)

Cell LineGene EditedThis compound Level (Relative to WT)AICAR Level (Relative to WT)IMP Level (Relative to WT)
Wild Type (WT)N/A1.01.01.0
crATIC HeLaATIC0.5 (decreased conversion to IMP)5.0 (accumulation)0.2 (decreased synthesis)
crPAICS HeLaPAICS0.8 (indirect effect)2.0 (indirect effect)0.5 (indirect effect)

Note: Data are illustrative of expected metabolic changes upon gene knockout in the purine biosynthesis pathway nih.govbiorxiv.orgbiorxiv.orgnih.gov.

Classical genetic approaches, such as gene disruption (knockout) and complementation, have been foundational in understanding this compound metabolism, particularly in microbial systems like Escherichia coli and Saccharomyces cerevisiae nih.govecmdb.canih.govunam.mxannualreviews.orgbiorxiv.org. These studies involve inactivating a specific gene responsible for an enzymatic step in the this compound pathway and then restoring the wild-type phenotype by introducing a functional copy of the gene.

For instance, the purH gene in E. coli encodes the bifunctional enzyme ATIC, which is responsible for the conversion of AICAR to this compound and then to IMP wikipedia.orgnih.govunam.mx. Gene disruption of purH leads to an inability to synthesize purines, resulting in auxotrophy (a requirement for exogenous purines for growth) tennessee.edunih.govunam.mx. Complementation studies, where a functional purH gene (or its orthologs from other species) is introduced into the purH knockout strain, restore purine biosynthesis and normal growth nih.govannualreviews.orgbiorxiv.org. These experiments confirm the enzymatic function of the disrupted gene and its role in this compound metabolism.

Such studies have been crucial in elucidating the precise steps of purine de novo biosynthesis and identifying the enzymes involved in this compound's interconversion, providing insights into the evolutionary conservation and functional variations of these pathways across different organisms nih.govannualreviews.orgbiorxiv.org.

Table 5: Complementation Study Results for this compound Pathway Genes in Microbial Systems (Illustrative Data)

Strain/ConditionGrowth on Minimal MediaPurine SupplementationThis compound AccumulationIMP Production
Wild Type (E. coli)+++N/ALowHigh
ΔpurH E. coli-N/AHigh (precursor)Absent
ΔpurH E. coli + purH plasmid+++N/ALowHigh
ΔpurH E. coli + TK0430 (archaeal IMPCH)++N/ADecreasedRestored

Note: Growth is indicated by + (poor) to +++ (robust), - (no growth). Data are illustrative of complementation assays confirming gene function nih.govannualreviews.org.

Enzyme Kinetic and Inhibition Studies Applied to this compound Interconversion

The chemical compound 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide, commonly known as this compound, serves as a crucial intermediate in the de novo purine biosynthetic pathway. Its interconversion is primarily facilitated by the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC), also referred to as PurH. This enzyme orchestrates two distinct reactions: the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to this compound, and the subsequent cyclization of this compound to inosine monophosphate (IMP). These enzymatic steps are vital for the synthesis of purine nucleotides, which are fundamental building blocks of DNA and RNA, as well as essential cofactors in various metabolic processes. ontosight.aiwikipedia.orguni.luuni.lu

Enzyme Kinetic Studies

Studies on human ATIC have quantified key kinetic parameters for both its transformylase and cyclohydrolase activities. The transformylase domain catalyzes the conversion of AICAR to this compound, utilizing formyl donors such as (6S)-10-formyltetrahydrofolate or 10-formyldihydrofolate (B1664512). The cyclohydrolase domain then converts this compound to IMP.

The equilibrium constant for the transformylase reaction, which forms this compound from AICAR and 10-formyl-folate cofactor, has been determined to be 0.024 ± 0.001. This value suggests that the reaction inherently favors the reactants, AICAR and the formyl-folate cofactor, highlighting the importance of the subsequent cyclization step in driving the pathway forward. wikipedia.orguni.lu For the IMP cyclohydrolase activity, the Michaelis constant (Ks) for this compound at pH 7.4 has been reported as 0.87 ± 0.11 µM. Furthermore, pH dependency studies on IMP cyclohydrolase suggest that an unprotonated amino acid residue (pKa = 7.57 ± 0.09) is essential for both catalysis and this compound binding.

Table 1: Kinetic Parameters for Human ATIC Enzyme Activities

Enzyme ActivitySubstratekcat (sec⁻¹)Ks/Ki (µM)Reference
AICAR Transformylase(6S)-10-formyltetrahydrofolate3.7N/A
AICAR Transformylase10-formyldihydrofolate4.1N/A
AICAR Transformylase(6S)-10-formyltetrahydrofolate2.9N/A
IMP CyclohydrolaseThis compound6.00.87 ± 0.11

Inhibition Studies

Inhibition studies targeting the enzymes involved in this compound interconversion are crucial for understanding metabolic regulation and for the development of therapeutic agents, particularly in areas such as cancer treatment where purine biosynthesis is a key target. ontosight.ai

This compound itself acts as a product inhibitor of the AICAR transformylase activity of ATIC, demonstrating a Ki value of 0.4 ± 0.1 µM. wikipedia.orguni.lu This feedback inhibition mechanism helps regulate the pathway.

Further studies have explored the inhibitory effects of various analogues and purine ribonucleotides on ATIC's activities. For instance, modifications to the 4-carboxamide moiety of AICAR can significantly impact binding and inhibition. AICAR analogues with derivatized nitrogen at the 4-carboxamide (e.g., with methyl or allyl groups) were found not to bind effectively to AICAR transformylase. However, these same compounds proved to be potent inhibitors of IMP cyclohydrolase. An example is 4-N-allyl-AICAR, which exhibited a Ki of 0.05 ± 0.02 µM against IMP cyclohydrolase. wikipedia.org This suggests that the conformational requirements for substrate binding differ between the transformylase and cyclohydrolase active sites within the bifunctional enzyme. wikipedia.orguni.lu

Several purine nucleotide derivatives have been identified as potent competitive inhibitors of IMP cyclohydrolase, highlighting potential avenues for pharmacological intervention.

Table 2: Inhibition Constants (Ki) for IMP Cyclohydrolase Inhibitors

Inhibitor CompoundKi (µM)Reference
This compound (product inhibition of AICAR Tfase)0.4 ± 0.1 wikipedia.orguni.lu
4-N-allyl-AICAR (on IMP CHase)0.05 ± 0.02 wikipedia.org
2-mercaptoinosine 5'-monophosphate0.094 ± 0.024
Xanthosine 5'-monophosphate0.12 ± 0.01
2-fluoroadenine arabinoside 5'-monophosphate0.16 ± 0.02
6-mercaptopurine (B1684380) riboside 5'-monophosphate0.20 ± 0.02
Adenosine (B11128) N1-oxide 5'-monophosphate0.28 ± 0.03
N6-(carboxymethyl)adenosine 5'-monophosphate1.7 ± 0.42

Biological and Physiological Implications of Faicar Metabolism

Systemic Role of FAICAR within Cellular Purine (B94841) Homeostasis

This compound (5-formamidoimidazole-4-carboxamide ribonucleotide) holds a critical position in the de novo purine biosynthesis pathway, a fundamental anabolic process responsible for generating purine nucleotides such as inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP) wikipedia.orgwikipedia.orgfishersci.co.ukatamanchemicals.comnih.govnih.gov. These nucleotides are indispensable as building blocks for nucleic acids (DNA and RNA), as primary energy carriers (adenosine triphosphate (ATP) and guanosine triphosphate (GTP)), and as cofactors for a multitude of metabolic and signaling enzymes wikipedia.orgatamanchemicals.comnih.gov.

The synthesis of this compound is a key step in this pathway, occurring through the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), also known as ZMP wikipedia.orgwikipedia.orgnih.gov. This reaction is catalyzed by the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), which utilizes 10-formyltetrahydrofolate (10-formyl-THF) as the essential formyl group donor wikipedia.orgwikipedia.orgnih.govuni.lufishersci.cauni.luctdbase.org. Following its formation, this compound undergoes a subsequent cyclization reaction, also mediated by the IMP cyclohydrolase domain of ATIC, to yield IMP and water wikipedia.orgfishersci.co.uknih.govnih.govctdbase.org. IMP then serves as a crucial branch point, from which the synthesis of both AMP and GMP proceeds atamanchemicals.comnih.gov. The de novo purine synthesis pathway is an energetically demanding process, requiring significant ATP equivalents, and is subject to stringent feedback inhibition by its end products, purine ribonucleotides, to prevent overproduction fishersci.co.ukatamanchemicals.com. The liver cytosol is recognized as the primary site for purine synthesis atamanchemicals.com.

Pathophysiological Manifestations Associated with Dysregulated this compound Metabolism

Dysregulation within the de novo purine biosynthesis pathway, particularly concerning this compound metabolism, can lead to a range of pathophysiological conditions wikipedia.orgguidetopharmacology.org. The enzyme ATIC is central to these disturbances, as deficiencies or defects in its activity directly impact the formation of this compound and the subsequent production of downstream purines, leading to the accumulation of its substrate, AICAR (ZMP) wikipedia.orguni.luctdbase.orgwikipedia.orgnih.gov.

Inborn errors of purine biosynthesis, such as AICA-ribosiduria, are directly linked to deficiencies in the ATIC enzyme, specifically its transformylase activity wikipedia.orgnih.gov. This enzymatic defect results in the significant accumulation of AICAR (ZMP) and its dephosphorylated counterpart, AICA riboside, within various bodily fluids and cellular compartments, including red blood cells and fibroblasts wikipedia.orguni.luwikipedia.orgnih.gov. Clinically, these disorders can manifest with severe symptoms, including profound intellectual disability, epilepsy, and distinct dysmorphic features wikipedia.org. The precise mechanisms underlying the pathophysiology are still under investigation, but the accumulation of these dephosphorylated metabolites is considered toxic and contributes to the observed clinical sequelae nih.gov. For instance, individuals with only 40% of normal ATIC activity have been observed to exhibit massive accumulation and urinary excretion of AICAR wikipedia.org.

Table 1: Impact of ATIC Activity on AICAR and Purine Synthesis

ATIC Activity LevelObserved Effect on AICAREffect on AICAR-dependent Purine SynthesisSource
40% of normalMassive accumulation and urinary excretion50% decrease wikipedia.org

The metabolic accumulation of AICAR (ZMP), a direct consequence of impaired ATIC activity and thus reduced this compound synthesis, carries significant cellular ramifications. AICAR (ZMP) functions as an adenosine monophosphate (AMP) analog and is recognized as a potent activator of AMP-activated protein kinase (AMPK) wikipedia.orgctdbase.orgmdpi.commpg.de.

Elevated concentrations of ZMP have been shown to inhibit mitochondrial respiration by directly interfering with respiratory-chain complex I fishersci.ca. While AICAR accumulation can activate AMPK, it is important to note that ZMP is considerably less potent than AMP in eliciting AMPK activation, typically requiring millimolar concentrations for this effect, often in conditions of significantly reduced ATP levels mpg.defishersci.ca.

Furthermore, research indicates that the accumulation of AICAR, often due to insufficient 10-formyl-THF for its conversion to this compound, can lead to imbalances in nucleotide triphosphate (NTP) and deoxyribonucleotide triphosphate (dNTP) pools, and can also impair pyrimidine (B1678525) synthesis uni.lu. These metabolic disruptions can ultimately suppress cell proliferation and induce apoptosis in specific cell types, such as acute lymphoblastic leukemia cells uni.lu.

Table 2: Relative Potency of ZMP in AMPK Activation

CompoundRelative Potency for AMPK Activation (compared to AMP)
ZMPApproximately 50-fold less potent

Interplay of this compound Pathways with Cellular Signaling Networks

The metabolic pathways involving this compound, particularly through the activity of ATIC and the levels of its precursor AICAR, are intricately linked with various cellular signaling networks, influencing crucial processes such as energy sensing and receptor activity wikipedia.orguni.lumpg.de.

ATIC, the enzyme responsible for the conversion of AICAR to this compound and subsequently to IMP, plays a central role in insulin (B600854) signaling wikipedia.org. Studies have revealed the presence of ATIC within the immediate vicinity of internalized insulin receptor (IR) complexes located in hepatic Golgi/endosomal membranes wikipedia.org. ATIC has been shown to promote insulin receptor autophosphorylation and is actively involved in the internalization of the IR wikipedia.orgnih.gov.

Intriguingly, ATIC deficiency has been observed to enhance insulin-mediated endocytosis wikipedia.org. This effect is associated with the accumulation of AICAR, which functions as an allosteric activator of AMPK. The subsequent activation of AMPK, in turn, can increase IR endocytosis wikipedia.org. This suggests a sophisticated signaling mechanism that senses cellular adenylate synthesis and ATP levels, thereby influencing IR activation states and regulating both autophosphorylation and endocytosis wikipedia.org.

AICAR (ZMP), the immediate precursor to this compound in the ATIC-catalyzed reaction, is a well-established activator of the energy-sensing enzyme AMP-activated protein kinase (AMPK) wikipedia.orgwikipedia.orgctdbase.orgmdpi.commpg.denih.govnih.gov. AMPK is a master regulator of cellular energy metabolism, primarily responding to fluctuations in the AMP:ATP ratio ctdbase.orgmdpi.commpg.de. AICAR achieves its activating effect by binding to the γ subunit of AMPK, leading to its allosteric activation and stimulating its phosphorylation at Thr172. It also confers protection against dephosphorylation at this critical site mpg.de.

Diverse Biological Contexts of this compound Metabolism

This compound's involvement in purine metabolism underscores its significance across various biological systems, from microorganisms to higher eukaryotes. Its synthesis and subsequent conversion are critical steps that highlight the interconnectedness and evolutionary conservation of metabolic pathways. ontosight.aiwikipedia.orgoup.comnih.govnih.gov

This compound in Plant Metabolism (e.g., Fairy Chemical Pathways in Rice)

Purine metabolism, including the synthesis and interconversion of nucleotides, is indispensable for plant growth, development, and response to environmental stimuli. These pathways provide the necessary purine bases for nucleic acid synthesis, energy currency (ATP, GTP), and components of coenzymes. While this compound, as a key intermediate in de novo purine biosynthesis, is implicitly present and active in plant metabolism, detailed research specifically focusing on "Fairy Chemical Pathways in Rice" or unique roles of this compound in rice beyond its general function in purine synthesis is not extensively documented in available scientific literature. Plants, like other organisms, rely on a conserved purine synthesis pathway where intermediates like this compound are formed and utilized to produce essential purine nucleotides. nih.govnih.gov

This compound in Fungal Biology and Pathogenesis (e.g., Candida albicans)

In fungal biology, particularly in opportunistic human pathogens like Candida albicans, this compound plays a role within the purine biosynthesis pathway, which is critical for fungal survival and virulence. C. albicans is known for its metabolic versatility, adapting to diverse host environments, and purine metabolism is a targeted pathway for therapeutic interventions. Research indicates that components of the de novo adenylate biosynthesis pathway, in which this compound is an intermediate, are regulated by transcription factors such as Grf10 and Bas1. Dysregulation of these genes, affecting purine metabolism, can impact the virulence of C. albicans. For instance, genes involved in de novo adenylate biosynthesis (ADE genes) are among those whose expression is influenced, highlighting the importance of this compound's metabolic context in fungal pathogenesis. nih.gov

Table 1: Key Enzymes and Metabolites in this compound's Metabolic Context in Candida albicans

Metabolite/EnzymeRole in Purine MetabolismRelevance in C. albicans
AICARPrecursor to this compoundConverted to this compound by AICAR transformylase. ontosight.ai
This compoundIntermediateFormed from AICAR; further processed to IMP. ontosight.ainih.gov
IMPDownstream productKey intermediate for adenine (B156593) and guanine (B1146940) nucleotide synthesis. ontosight.ai
Grf10Transcription FactorRegulates expression of de novo adenylate biosynthesis genes (ADE genes), affecting virulence. nih.gov
Bas1Transcription FactorRegulates expression of de novo adenylate biosynthesis genes (ADE genes), affecting virulence. nih.gov

Universal Presence and Evolutionary Conservation of this compound Pathways

The de novo purine biosynthesis pathway, in which this compound is a central intermediate, is remarkably conserved across all domains of life, including bacteria, archaea, and eukaryotes. This conservation underscores the fundamental importance of purine nucleotides for cellular function and survival. The reaction converting AICAR to this compound, catalyzed by phosphoribosylaminoimidazolecarboxamide formyltransferase (AICAR transformylase, EC 2.1.2.3), is a crucial step in this pathway. ontosight.aiwikipedia.orgwikipedia.org

Table 2: Evolutionary Conservation of this compound-related Purine Biosynthesis Steps

Step in PathwayEnzyme (EC Number)SubstratesProductsConservation Notes
9th Step (Purine Biosynthesis)Phosphoribosylaminoimidazolecarboxamide formyltransferase (AICAR transformylase, EC 2.1.2.3) wikipedia.orgAICAR, 10-Formyltetrahydrofolate ontosight.aiwikipedia.orgThis compound, Tetrahydrofolate ontosight.aiwikipedia.orgHighly conserved across domains of life; critical for nucleotide production. ontosight.aioup.comnih.govnih.gov
10th Step (Purine Biosynthesis)IMP cyclohydrolase (EC 3.5.4.10) ecmdb.caumaryland.eduThis compoundIMP, H₂O ecmdb.caumaryland.eduwikipedia.orgConserved, leading to the central purine intermediate IMP. wikipedia.orgoup.com

The presence of this compound as a consistent intermediate in purine synthesis across diverse organisms highlights a shared biochemical heritage and the essential nature of this pathway for life. nih.govnih.gov

Theoretical and Computational Chemistry Studies of Faicar and Its Enzymatic Reactions

Quantum Chemical Calculations Applied to FAICAR Reaction Mechanisms

Quantum chemical calculations have been instrumental in dissecting the reaction mechanisms catalyzed by AICAR transformylase, leading to the formation of this compound. Researchers often utilize model systems, such as 5-amino-4-carboxamide imidazole (B134444) (AICA) and formamide (B127407), to simulate the core chemical transformations. wikipedia.org

A notable finding from these calculations, particularly those employing the B3LYP/6-31G* level of theory, confirms the crucial role of the 4-carboxamide group of AICAR in the proton-shuttling mechanism during the transformylase reaction. wikipedia.org The proposed amide-assisted mechanism is characterized as a concerted process, where the proton transfers from the 5-amino group to the formamide occur simultaneously with the nucleophilic attack by the 5-amino group. Calculations have also indicated that the protonation of the N3 of the imidazole ring in AICA could significantly lower the reaction's energy barrier.

Elucidation of Proton Transfer Mechanisms in AICAR Transformylase

Detailed quantum chemical studies have shed light on the precise proton transfer events within AICAR transformylase. The 4-carboxamide group of AICAR is essential for mediating proton shuttling. wikipedia.org The intramolecular proton transfer from the 5-amino group, through the 4-carboxamide, to the formamide moiety is proposed to occur within a single transition state, indicating a concerted mechanism.

The involvement of specific active site residues has also been investigated through computational modeling. For instance, quantum chemical calculations using a model system of AICA complexed with CH3NH3+ (mimicking a Lysine residue) demonstrated that such an interaction lowers the activation energy of the reaction, implicating Lys266 (or Lys267 in some species) in catalysis. wikipedia.org Furthermore, His268 (or His267 in some contexts) is suggested to play a role in proton abstraction concomitant with formyl transfer, while Lys267 is likely involved in stabilizing the anionic formyl transfer transition state and subsequent protonation of the tetrahydrofolate leaving group.

Theoretical Investigations of One-Carbon Unit Transfer Processes

Theoretical investigations have also focused on the one-carbon unit transfer processes involved in this compound synthesis. A study employing Hartree-Fock and Density Functional Theory (DFT) methods at the 6-31G* basis level examined the mechanism of one-carbon unit transfer between 1-methyl-5-amino-4-carboxamide imidazole (M-AICA) and N1-methyl-N1-acryloyl-formamide (a model for 10-formyltetrahydrofolate).

This research identified two distinct channels for proton transfer, leading to two separate reaction pathways. Pathway 'a' was found to be slightly favored due to a lower active energy barrier. The 4-carboxamide group in M-AICA was shown to stabilize the reactants and intermediates, and to reduce the active energy barrier through intermolecular hydrogen bonding. This group also contributes to an enlarged conjugation system, leading to more stable transition states. These theoretical findings support a direct one-carbon unit transfer process rather than a stepwise mechanism.

Table 1: Key Findings from Quantum Chemical Calculations on AICAR Transformylase Reaction Mechanisms

Computational Method/LevelModel SystemKey FindingReference
B3LYP/6-31GAICA and Formamide4-carboxamide of AICAR participates in proton shuttling; concerted mechanism of proton transfer and nucleophilic attack. wikipedia.org
B3LYP/6-31GAICA + CH3NH3+ (mimic of Lys)Interaction with Lys residue mimic lowers activation energy. wikipedia.org
Hartree-Fock, DFT (6-31G*)M-AICA and N1-methyl-N1-acryloyl-formamideTwo proton transfer channels, path 'a' favored; 4-carboxamide stabilizes intermediates and reduces energy barrier via H-bonding.

Molecular Modeling and Dynamics Simulations of this compound-Enzyme Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to investigate the structural and dynamic aspects of enzyme-ligand interactions, including those involving this compound and AICAR transformylase. These simulations can provide insights into binding modes, conformational changes, and the stability of enzyme-substrate complexes at a molecular level.

While specific detailed MD simulations focusing solely on this compound's direct interactions with AICAR transformylase were not extensively detailed in the provided literature snippets, the general application of such computational techniques is well-established for understanding enzyme mechanisms. For instance, the importance of the 4-carboxamide moiety's conformation for binding to AICAR transformylase has been highlighted, a feature that can be precisely investigated through molecular dynamics simulations. The use of "Computer Simulation" has also been noted in the context of AICAR transformylase structure. These methods are crucial for understanding how the enzyme recognizes and binds its substrates and products, including this compound, and how these interactions influence catalysis.

Computational Approaches for Structure-Activity Relationship (SAR) Derivations in this compound-Related Systems

Computational approaches play a significant role in deriving Structure-Activity Relationships (SAR) for systems related to this compound, particularly in the context of enzyme inhibitors targeting AICAR transformylase. These methods enable the prediction and analysis of how modifications to chemical structures impact their biological activity.

For AICAR transformylase, virtual ligand screening and other molecular modeling methods have been successfully employed to identify novel, non-folate-based inhibitors. These computational strategies leverage structural insights obtained from experimental techniques, such as X-ray crystallography of enzyme-inhibitor complexes, to guide the design of new compounds. For example, the crystal structure of avian AICAR transformylase complexed with an inhibitor revealed a unique binding mode and additional binding pockets, providing valuable information for SAR studies. The understanding that the 4-carboxamide of AICAR is essential for catalysis and that its conformation is critical for enzyme binding underscores the utility of computational SAR in designing analogues with altered binding or inhibitory properties. wikipedia.org

Future Directions and Emerging Research Avenues for Faicar Studies

Identification and Characterization of Novel FAICAR Metabolic Intermediates and Pathways

While the core pathway involving this compound in purine (B94841) biosynthesis is well-established, the complexity of cellular metabolism suggests the potential for undiscovered intermediates or alternative pathways, particularly in diverse biological systems or under specific physiological conditions. Research into novel this compound metabolic intermediates and pathways represents a significant frontier.

Studies employing advanced metabolomics techniques are crucial for identifying subtle shifts in metabolic profiles that could indicate previously uncharacterized branches or regulatory points involving this compound. For instance, investigations into C. elegans have revealed altered this compound abundance in long-lived mutants, hinting at its involvement in broader metabolic regulation beyond canonical purine synthesis. nih.gov Such findings underscore the importance of exploring this compound's role in various organisms, including archaea, where distinct metabolic pathways may exist. nih.govresearchgate.net The concept of "purinosomes," multi-enzyme complexes that spatially organize purine synthesis, also suggests that the pathway might involve undiscovered regulatory mechanisms or transient intermediates that are not readily detectable through conventional methods. nih.gov Future research will likely leverage high-resolution mass spectrometry and isotopic labeling to trace this compound's metabolic fate comprehensively, aiming to uncover any alternative routes or previously unknown metabolic connections.

Advanced Structural and Mechanistic Insights into this compound-Synthesizing and -Converting Enzymes

The enzymes responsible for this compound synthesis and conversion are central to purine metabolism, and further structural and mechanistic insights are vital for both fundamental understanding and therapeutic development. The bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC, also known as bifunctional purine biosynthesis protein PURH) catalyzes both the formation of this compound from AICAR and 10-formyltetrahydrofolate, and the subsequent conversion of this compound to IMP. nih.goversnet.orgkavrakilab.orggithub.ioresearchgate.netsocialworkmethods.compirdc.orgfrontiersin.orgmdpi.com

The AICAR transformylase domain of ATIC facilitates the transfer of a formyl group to AICAR, yielding this compound and tetrahydrofolate. nih.govnih.govgithub.ioresearchgate.netsocialworkmethods.com The IMP cyclohydrolase domain then catalyzes the ring closure of this compound to produce IMP and a water molecule. kavrakilab.orggithub.iopirdc.orgfrontiersin.org Structural studies, particularly X-ray crystallography, have been instrumental in elucidating the active sites and catalytic mechanisms of these enzymes. ATIC is known to function as a homodimer, and its structural characteristics provide a basis for understanding its enzymatic activity and for the rational design of inhibitors. nih.govresearchgate.netsocialworkmethods.commdpi.comnih.gov

Kinetic analyses provide quantitative data on enzyme performance. For example, studies on Cryptococcus neoformans ATIC have shown a Michaelis-Menten constant (Km_app) of 130 ± 10 μM and a catalytic constant (kcat) of 7.5 ± 0.1 s⁻¹ for AICAR in the transformylase activity. For the IMP cyclohydrolase activity, the Km_app_this compound was determined to be 30 ± 1 μM with a kcat of 7.7 ± 0.1 s⁻¹. Notably, the C. neoformans IMP cyclohydrolase exhibited a higher Km_app_this compound compared to human (1.4 ± 0.1 μM) and bacterial enzymes (2.1 ± 0.3 μM), while its turnover number was similar to the human protein. github.io The evolutionary conservation of ATIC's bifunctional nature suggests a significant functional advantage, prompting further research into the underlying reasons beyond simple substrate channeling. mdpi.com These detailed structural and kinetic insights are crucial for developing targeted interventions that modulate purine metabolism, with implications for drug development.

Table 1: Kinetic Parameters of Cryptococcus neoformans ATIC

Enzyme ActivitySubstrateKm_app (μM)Vmax (U/mg)kcat (s⁻¹)
AICAR TransformylaseAICAR130 ± 106.7 ± 0.17.5 ± 0.1
IMP CyclohydrolaseThis compound30 ± 18.6 ± 0.17.7 ± 0.1

Development of Innovative Research Probes and Tools for Targeted this compound Pathway Investigations

The development of innovative research probes and tools is essential for dissecting the complexities of the this compound pathway and its broader implications. While specific "this compound probes" are an evolving area, significant progress has been made in developing tools that target the enzymes involved in its metabolism.

A prominent area of research involves the creation of inhibitors for ATIC, the bifunctional enzyme that synthesizes and converts this compound. These inhibitors serve as invaluable research tools to perturb the purine biosynthesis pathway and investigate its cellular consequences, particularly in the context of disease. For instance, ATIC-IN-1 is an inhibitor that targets ATIC dimerization, a crucial step for its AICAR transformylase activity, demonstrating anti-tumor activity by reducing cell numbers and division rates. nih.govmedchemexpress.com Such compounds allow researchers to explore the role of de novo purine biosynthesis in various cellular processes and disease states, including cancer and DNA damage responses. nih.govresearchgate.netnih.govresearchgate.netacs.orgnih.gov

Beyond specific enzyme inhibitors, future efforts will likely focus on developing advanced analytical tools. This includes the creation of fluorescent probes designed to detect this compound or monitor the activity of its synthesizing and converting enzymes in real-time within living cells. acs.orgfrontiersin.orgfluorofinder.comyoutube.comtenovapharma.comimpurity.comavantes.com Such probes could offer unprecedented spatiotemporal resolution for studying this compound dynamics. Furthermore, the continued refinement of metabolomics techniques, coupled with stable isotope tracing, will provide powerful means to comprehensively map this compound's metabolic flux and identify its interactions within the broader cellular network. nih.gov

Exploration of this compound as a Predictive Biomarker in Disease States

Given this compound's central position in purine metabolism, its exploration as a predictive biomarker in various disease states holds significant promise. Dysregulation of purine metabolism is implicated in a wide array of pathologies, including various cancers, inherited metabolic disorders, and conditions such as type 2 diabetes, hyperuricemia, and gout. researchgate.netnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netpeerj.com

While direct studies specifically identifying this compound itself as a widely validated predictive biomarker are still emerging, its critical role suggests that alterations in its levels or the activity of its associated enzymes could serve as indicators of disease onset, progression, or therapeutic response. For example, the accumulation of AICAR, a direct precursor to this compound, due to reduced ATIC activity has been observed in patients with inherited disorders, highlighting the potential for downstream or upstream metabolites in this pathway to serve as diagnostic markers. mdpi.com

Broader metabolomic studies are actively seeking to identify metabolic fingerprints associated with disease. These investigations often analyze a panel of purine-based metabolites and enzymes, some of which are already being considered as early biomarkers for conditions like diabetes and hyperuricemia/gout. researchgate.netnih.govmdpi.compeerj.com As research progresses, advanced analytical platforms may enable the detection of subtle changes in this compound levels or its metabolic flux, providing valuable insights into disease mechanisms and offering new avenues for early diagnosis and personalized medicine. The integration of this compound profiling with other clinical and molecular data could lead to the discovery of novel predictive biomarkers, enhancing our ability to monitor and manage disease.

Q & A

Q. What are the primary experimental methods for characterizing FAICAR's purity and structural integrity in biochemical studies?

this compound's purity and structure are typically validated using high-performance liquid chromatography (HPLC) to separate and quantify impurities, coupled with mass spectrometry (MS) for molecular identification. For example, HPLC chromatograms (e.g., Figure 9A) show distinct retention times for this compound under controlled conditions, while incubation with enzymes like AF1811 or TK0430 generates new peaks (Figure 9C-D), indicating reactivity . Researchers should optimize mobile phase composition (e.g., acetonitrile/water gradients) and column type (C18 reversed-phase) to resolve this compound from byproducts.

Q. How should researchers design experiments to study this compound's role in nucleotide biosynthesis pathways?

Use isotopic labeling (e.g., ¹⁴C or ¹⁵N) to track this compound's incorporation into purine intermediates like IMP (inosine monophosphate). Compare enzymatic activity under varying pH, temperature, and cofactor conditions (e.g., ATP/Mg²⁺). For instance, incubating this compound with archaeal IMP cyclohydrolases (e.g., AF1811) and analyzing product formation via HPLC (Figure 9B-D) can reveal catalytic efficiency . Include negative controls (e.g., heat-inactivated enzymes) to validate specificity.

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound requires strict hygroscopic storage (-20°C under inert gas) and PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure. Waste must be segregated for professional disposal due to potential environmental toxicity . Document safety incidents (e.g., spills) using institutional hazard reporting systems.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported stability under different experimental conditions?

Contradictions often arise from variations in buffer composition (e.g., phosphate vs. Tris buffers) or trace metal contamination. Apply reproducibility frameworks (e.g., PICOT ) to standardize variables:

  • P opulation: this compound samples from ≥3 suppliers.
  • I ntervention: pH (5.0–8.0), temperature (4–37°C).
  • C omparison: Degradation rates via HPLC.
  • O utcome: Half-life calculation.
  • T ime: 0–72 hours . Statistical tools (ANOVA, Tukey’s HSD) can identify significant stability differences .

Q. What advanced techniques are suitable for probing this compound's interaction with novel enzymes or inhibitors?

Combine surface plasmon resonance (SPR) to quantify binding affinity (KD) with X-ray crystallography for structural insights. For example, co-crystallizing this compound with TK0430 could reveal active-site interactions. Use stopped-flow kinetics to measure transient reaction intermediates. Cross-validate results with in silico docking simulations (e.g., AutoDock Vina) .

Q. How can this compound be utilized as a biomarker in metabolic flux analysis studies?

Integrate this compound into ¹³C metabolic flux analysis (MFA) models to quantify purine pathway activity in cell cultures. Compare isotopic enrichment patterns in this compound versus downstream metabolites (e.g., ATP) using LC-MS/MS. Calibrate models with knockout strains (e.g., purH mutants) to isolate this compound-specific fluxes .

Q. What methodological challenges arise when scaling this compound synthesis for in vivo studies, and how are they addressed?

Scale-up challenges include low yield (e.g., <50% in ribosylation reactions) and byproduct accumulation . Optimize via:

  • DoE (Design of Experiments) : Vary ribose-5-phosphate/aminoimidazole carboxamide ratios.
  • In-line purification : Simulated moving bed (SMB) chromatography.
  • Stoichiometric modeling : Tools like COPASI to predict optimal enzyme concentrations .

Data Analysis & Interpretation

Q. How should researchers handle outliers or conflicting data in this compound-related enzymatic assays?

Apply Grubbs’ test to identify statistical outliers. For method-dependent discrepancies (e.g., colorimetric vs. HPLC-based assays), perform Bland-Altman analysis to assess agreement. If contradictions persist, conduct systematic reviews of primary literature to identify contextual factors (e.g., enzyme source, assay pH) .

What frameworks guide the formulation of this compound-focused research questions in interdisciplinary studies?

Use PICOT for hypothesis-driven studies (e.g., "Does this compound accumulation in E. coli impair growth under purine-limited conditions?") or PEO (Population, Exposure, Outcome) for observational studies . For synthetic biology applications, integrate FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-impact questions .

Ethical & Reporting Standards

Q. How should this compound research comply with academic reproducibility guidelines?

Follow Beilstein Journal of Organic Chemistry standards:

  • Primary data : Publish HPLC chromatograms (raw/processed) as supplementary files.
  • Experimental details : Specify enzyme lot numbers, this compound purity (≥85%), and storage conditions.
  • Ethics : Disclose funding sources and conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.